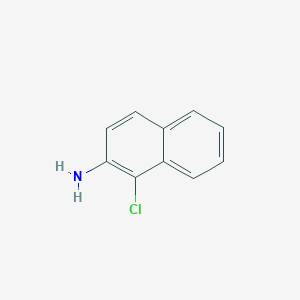

1-Chloronaphthalen-2-amine

Description

The exact mass of the compound 2-Amino-1-chloronaphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYGXLLTYTXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329174 | |

| Record name | 1-chloro-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-11-2 | |

| Record name | 1-chloro-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-NAPHTHALEN-2-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloronaphthalen-2-amine chemical properties and structure

An In-depth Technical Guide to 1-Chloronaphthalen-2-amine: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as 2-amino-1-chloronaphthalene, is a substituted aromatic amine derived from naphthalene.[1][2] As a bifunctional molecule, featuring both a reactive amine group and a chloro substituent on the rigid naphthalene framework, it serves as a valuable intermediate in organic synthesis.[3] Its structural properties make it a key building block for more complex molecules, particularly in the development of pharmaceuticals and fluorescent compounds.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, reactivity, applications, and safety information, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 16452-11-2 | [1][3][5] |

| Molecular Formula | C₁₀H₈ClN | [1][5] |

| Molecular Weight | 177.63 g/mol | [3][5] |

| Appearance | Light yellow to light brown solid | [2] |

| Melting Point | 59 °C | [2] |

| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [2] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.51 ± 0.10 (Predicted) | [2] |

| LogP | 3.0754 | [1] |

| Storage Temperature | 2-8°C, protect from light | [1][2] |

Molecular Structure

This compound consists of a naphthalene ring system substituted with a chlorine atom at the C1 position and an amine group at the C2 position. The presence of these two functional groups on adjacent carbons influences the molecule's electronic properties and reactivity. The aromatic system's planarity is a key feature, and the molecule is achiral.

The structure can be represented by the following IUPAC name, SMILES, and InChIKey identifiers:

Caption: 2D chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, its synthesis can be inferred from standard organic chemistry reactions. A plausible approach involves the chlorination of 2-aminonaphthalene or the amination of 1,2-dichloronaphthalene. The direct chlorination of naphthalene typically yields a mixture of isomers, including 1-chloronaphthalene and 2-chloronaphthalene, which would require further functionalization.[6]

The reactivity of this compound is dictated by its functional groups:

-

Aromatic Amine Group : The -NH₂ group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The latter is particularly useful for introducing other functional groups at the C2 position via Sandmeyer or related reactions.

-

Aryl Halide : The chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions due to its attachment to an sp²-hybridized carbon of the aromatic ring. However, it can participate in metal-catalyzed cross-coupling reactions.

-

Naphthalene Ring : The electron-rich naphthalene system is susceptible to electrophilic substitution reactions. The positions of substitution are directed by the activating amine group and the deactivating, ortho-, para-directing chloro group.

Caption: Generalized reaction pathway for the diazotization of this compound.

Experimental Protocol: Acylation of this compound

This protocol describes a general procedure for the N-acetylation of this compound, a common reaction to protect the amine group or to synthesize amide derivatives.

Objective: To synthesize N-(1-chloronaphthalen-2-yl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of anhydrous DCM.

-

Addition of Base: Add 1.2 equivalents of pyridine to the solution and stir at room temperature.

-

Acylation: Cool the mixture in an ice bath to 0 °C. Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-(1-chloronaphthalen-2-yl)acetamide.

Applications

This compound is primarily utilized as an intermediate in organic synthesis.[3] Its applications are concentrated in the following areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various naphthalene derivatives that may possess biological activity.[3]

-

Fluorescent Compounds: The naphthalene core is inherently fluorescent. Modifications via the amine and chloro groups allow for the synthesis of novel fluorescent probes, optical brighteners, and sensors.[3]

-

Research Chemicals: It is used in academic and industrial research for the development of new materials and chemical entities.

Toxicology and Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[5]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.[7][8]

Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust, fumes, or vapors.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep away from oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]

References

-

PubChem. (n.d.). 1-Chloro-naphthalen-2-ylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-AMINO-1-CHLORONAPHTHALENE | 16452-11-2 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 16452-11-2 | RAA45211 [biosynth.com]

- 5. 1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]

A Comprehensive Technical Guide to 2-Amino-1-Chloronaphthalene for Research and Development Professionals

Introduction

2-Amino-1-chloronaphthalene is a substituted aromatic amine built upon a naphthalene scaffold. As a functionalized derivative of 2-naphthylamine, it holds potential as a versatile intermediate and building block in the fields of medicinal chemistry, dye synthesis, and materials science. The strategic placement of both a nucleophilic amino group and a halogen atom on the rigid naphthalene ring system offers multiple reaction sites for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of 2-amino-1-chloronaphthalene, designed for researchers, chemists, and drug development professionals. It covers the compound's core molecular properties, logical synthetic pathways, potential applications as a chemical scaffold, and, critically, a detailed protocol for its safe handling, with special consideration given to the toxicological profile of its parent compound, 2-naphthylamine.

Section 1: Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and physicochemical properties. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.

The chemical structure of 2-amino-1-chloronaphthalene consists of a naphthalene ring system substituted with a chlorine atom at the C1 position and an amino group at the C2 position.

Caption: Chemical structure of 2-amino-1-chloronaphthalene.

Key Identifiers and Molecular Formula

-

Chemical Name: 1-chloronaphthalen-2-amine[1]

-

Synonyms: 2-amino-1-chloronaphthalene, 1-chloro-2-naphthylamine[1]

-

Molecular Formula: C₁₀H₈ClN[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-amino-1-chloronaphthalene, which are critical for its application in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 177.63 g/mol | [1] |

| Exact Mass | 177.0345270 Da | [1] |

| Physical State | Solid (form and color may vary by purity) | |

| Topological Polar Surface Area | 26 Ų | [1] |

| XLogP3 (Lipophilicity) | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Section 2: Synthesis and Reactivity

While numerous synthetic routes can be envisioned, a logical and common approach for the preparation of 2-amino-1-chloronaphthalene is the direct electrophilic chlorination of the parent amine, 2-naphthylamine. The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. In the case of 2-naphthylamine, the C1 position is highly activated and sterically accessible.

Caption: Proposed synthetic workflow for 2-amino-1-chloronaphthalene.

Experimental Protocol: Electrophilic Chlorination (Exemplary)

This protocol is an illustrative procedure based on established principles of organic chemistry. Note: This reaction must be performed with extreme caution due to the carcinogenic nature of the starting material (see Section 4).

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-naphthylamine in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve 1.05 equivalents of a mild chlorinating agent, such as N-chlorosuccinimide (NCS), in the same solvent. Add this solution dropwise to the cooled 2-naphthylamine solution over 30-60 minutes. The use of NCS is often preferred over chlorine gas in a laboratory setting for better control and safety.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining chlorinating agent. Transfer the mixture to a separatory funnel, wash with water, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-1-chloronaphthalene.

Section 3: Applications in Drug Discovery and Materials Science

Naphthalene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] The aminonaphthalene scaffold, in particular, is noted for its presence in compounds with antimicrobial and antiviral activities.[4] 2-Amino-1-chloronaphthalene serves as a valuable scaffold for generating novel molecular entities for several reasons:

-

Lipophilicity Modulation: The naphthalene core provides a lipophilic character, which can be crucial for penetrating biological membranes.[3]

-

Functional Handles: The amino group can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations (e.g., Sandmeyer reactions). The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

-

Structural Rigidity: The fused ring system provides a rigid and well-defined orientation for the functional groups, which is often beneficial for specific binding to biological targets.

Caption: Role as a versatile scaffold for chemical library synthesis.

Section 4: Safety, Handling, and Toxicology

Trustworthiness and Expertise Pillar: A Critical Warning

The most critical consideration when working with 2-amino-1-chloronaphthalene is its structural relationship to 2-naphthylamine , a well-documented and regulated human carcinogen.[5][6] 2-Naphthylamine is classified as a Group 1 carcinogen by the IARC and is known to cause bladder cancer.[5][7] Its metabolism can lead to the formation of DNA adducts, initiating carcinogenesis.[8]

While specific toxicological data for 2-amino-1-chloronaphthalene may be limited, standard chemical safety principles dictate that it must be handled with the same level of caution as its carcinogenic parent compound . All handling procedures should assume the compound is carcinogenic and acutely toxic.

Hazard Identification

The following hazards are based on data for structurally related compounds and should be assumed for 2-amino-1-chloronaphthalene.

| Hazard Class | Statement | Source (Analog) |

| Acute Toxicity (Oral) | Harmful if swallowed | [6] |

| Skin Corrosion/Irritation | Causes skin irritation | |

| Eye Damage/Irritation | Causes serious eye irritation | |

| STOT - Single Exposure | May cause respiratory irritation | |

| Carcinogenicity | Suspected of causing cancer (based on parent) | [5][6] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects |

Mandatory Safe Handling Protocol

Adherence to a strict, self-validating safety protocol is non-negotiable.

Caption: Mandatory workflow for the safe handling of 2-amino-1-chloronaphthalene.

-

Engineering Controls: All work, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Nitrile gloves (double-gloving is recommended).

-

A buttoned lab coat with tight-fitting cuffs.

-

Chemical safety goggles and/or a full-face shield.

-

-

Handling: Avoid formation of dust and aerosols.[9] Use tools and techniques that minimize the potential for spills or airborne contamination.

-

Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and exposed skin thoroughly after handling, even if gloves were worn.

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, excess reagent) as hazardous chemical waste in clearly labeled, sealed containers, following all institutional and local regulations.

Conclusion

2-Amino-1-chloronaphthalene is a chemical intermediate with a well-defined molecular profile and significant potential as a scaffold for the development of novel compounds in pharmaceutical and materials research. Its dual functionality allows for diverse synthetic modifications, opening avenues for creating extensive chemical libraries. However, its utility is intrinsically linked to the imperative of safe handling. The structural similarity to the potent human carcinogen 2-naphthylamine necessitates the adoption of stringent safety protocols, treating the compound as a significant health hazard. For the informed researcher, 2-amino-1-chloronaphthalene represents both a valuable synthetic tool and a profound responsibility in ensuring laboratory safety.

References

-

2-Aminonaphthalene (91-59-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. [Link]

-

1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem. [Link]

-

2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf. [Link]

-

Safety data sheet according to 1907/2006/EC, Article 31. [Link]

-

Synthesis of 2-naphthylamine - PrepChem.com. [Link]

- Process for the manufacture of solutions of 2-aminonaphthalene in organic solvents - Google P

-

2-NAPHTHYLAMINE - Ataman Kimya. [Link]

-

2-Naphthylamine | C10H9N | CID 7057 - PubChem. [Link]

-

2-Naphthylamine - Wikipedia. [Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. [Link]

-

2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map - Bio-Rad. [Link]

Sources

- 1. 1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-1-CHLORONAPHTHALENE | 16452-11-2 [chemicalbook.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cpachem.com [cpachem.com]

- 7. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. echemi.com [echemi.com]

Synthesis of 1-Chloronaphthalen-2-amine from 1-Aminonaphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-Chloronaphthalen-2-amine, a valuable intermediate in medicinal chemistry and materials science. We address the specified synthetic challenge of starting from 1-aminonaphthalene, a pathway that necessitates a complex and multi-step approach involving functional group protection, nitration, deprotection, diazotization, Sandmeyer reaction, and final reduction. Recognizing the inherent challenges in regioselectivity and yield associated with this route, this guide also presents a more direct and industrially viable alternative: the electrophilic chlorination of 2-aminonaphthalene. By juxtaposing these two pathways, this document offers researchers a thorough understanding of the strategic considerations in naphthalene chemistry, emphasizing causality behind experimental choices, process safety, and validation. Detailed, step-by-step protocols, mechanistic diagrams, and a comparative analysis are provided to empower drug development professionals in making informed decisions for their synthetic campaigns.

Part 1: Strategic Analysis of Synthetic Pathways

The transformation of 1-aminonaphthalene to this compound is not a trivial conversion. It requires not only the introduction of a chlorine atom but also the migration of the amino group's position from C1 to C2. A direct, single-step conversion is not feasible. Therefore, a multi-step synthetic sequence is required.

However, a core principle of process chemistry is to minimize step count and maximize yield and safety. A far more efficient synthesis of the target compound begins with 2-aminonaphthalene. For the sake of comprehensive scientific guidance, this document will first detail the more efficient, recommended pathway before elaborating on the complex, hypothetical route from 1-aminonaphthalene.

Comparative Overview

| Feature | Recommended Pathway (from 2-Aminonaphthalene) | Specified Pathway (from 1-Aminonaphthalene) |

| Starting Material | 2-Aminonaphthalene | 1-Aminonaphthalene |

| Number of Steps | 1 | 6 |

| Key Reactions | Electrophilic Aromatic Substitution | Acetylation, Nitration, Hydrolysis, Diazotization, Sandmeyer Reaction, Reduction |

| Primary Challenge | None (straightforward) | Regiocontrol during nitration, handling of unstable intermediates |

| Overall Efficiency | High | Low |

| Industrial Viability | High | Low |

Part 2: Recommended Synthesis - Direct Chlorination of 2-Aminonaphthalene

This pathway represents the most logical and efficient method for preparing this compound. The rationale is grounded in the principles of electrophilic aromatic substitution, where the potent activating nature of the amine group at the C2 position directs the incoming electrophile (chlorine) to the C1 position.

Underlying Principle: Electrophilic Aromatic Substitution

The amino group (-NH₂) is a strong activating group and an ortho, para-director. In the case of 2-aminonaphthalene, the positions ortho to the amine are C1 and C3. The C1 position is significantly more reactive due to the greater stability of the carbocation intermediate (Wheland intermediate), which allows for resonance delocalization across both rings of the naphthalene system without disrupting the aromaticity of the adjacent ring. This inherent electronic preference makes the selective chlorination at C1 a high-yielding and predictable reaction.

Reaction Mechanism & Workflow

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), generates the electrophilic chlorine species which is then attacked by the electron-rich naphthalene ring.

Caption: High-level workflow for the direct chlorination of 2-aminonaphthalene.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

2-Aminonaphthalene

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform (CHCl₃), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-aminonaphthalene (1.0 eq) in anhydrous chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous chloroform dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred saturated solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Part 3: The Specified Synthesis from 1-Aminonaphthalene

This pathway is significantly more complex due to the need to rearrange the functional group pattern on the naphthalene core. It relies on a sequence of classical organic reactions, each with its own set of challenges. The central strategy involves protecting the initial amine, introducing a new functional group that will become the final amine, converting the original amine into the chloro group, and finally revealing the new amine.

Overall Synthetic Scheme

Caption: The six-step synthetic pathway from 1-aminonaphthalene.

Step-by-Step Mechanistic & Protocol Breakdown

The initial amino group is protected as an acetamide to moderate its reactivity. The subsequent nitration is the most challenging step. The acetamido group directs ortho/para, but achieving high selectivity for the sterically hindered 2-position over the 4-position is difficult and typically results in a mixture of isomers, complicating purification and reducing overall yield.

The acetyl protecting group is removed under acidic conditions to reveal the C1-amino group, yielding 1-amino-2-nitronaphthalene.

The newly freed C1-amine is converted into a diazonium salt. This reaction is highly exothermic and the resulting diazonium salt is potentially unstable.[1]

-

Causality: The reaction is performed at 0-5 °C because diazonium salts can decompose violently at higher temperatures.[1] The in-situ generation of nitrous acid from NaNO₂ and a strong acid like HCl is critical for the reaction to proceed.[2][3]

This is the key C-Cl bond-forming step. The diazonium salt is catalytically converted to 1-chloro-2-nitronaphthalene using copper(I) chloride.[4][5]

-

Mechanism: The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[4][6] Copper(I) initiates a single-electron transfer to the diazonium ion, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.[6][7]

The final step is the reduction of the C2-nitro group to the target C2-amino group. This is a standard transformation that can be achieved using various methods, such as tin(II) chloride in hydrochloric acid (a Bechamp reduction variant) or catalytic hydrogenation (H₂/Pd-C), to yield the final product, this compound.

Part 4: Safety & Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in these pathways present significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

| Chemical | CAS No. | Key Hazards | Handling Precautions |

| 1-Aminonaphthalene | 134-32-7 | Carcinogen, toxic if swallowed, skin/eye irritant.[8][9] | Handle in a chemical fume hood. Wear gloves, lab coat, and eye protection. Avoid creating dust.[9][10] |

| 2-Aminonaphthalene | 91-59-8 | Known human bladder carcinogen. | Use is highly regulated or banned in many jurisdictions. Requires extreme precautions and specialized handling. |

| Diazonium Salts | N/A | Thermally unstable, can be explosive in solid, dry state.[1] | Always prepare and use in solution at low temperatures (0-5 °C). Never isolate unless stabilized. Ensure proper venting.[1] |

| Sulfuryl Chloride | 7791-25-5 | Corrosive, reacts violently with water, causes severe burns. | Handle in a fume hood. Use acid-resistant gloves and face shield. Add dropwise and control temperature. |

| Nitric & Sulfuric Acids | Various | Highly corrosive, strong oxidizers. | Use appropriate acid-resistant PPE. Work in a fume hood. Add reagents slowly and control temperature. |

Part 5: Conclusion and Recommendations

This guide has detailed two synthetic routes to this compound. While the synthesis from 1-aminonaphthalene is a valuable academic exercise demonstrating a range of classical organic reactions, its low efficiency, poor regioselectivity in the key nitration step, and multi-step nature make it unsuitable for practical applications.

For researchers, scientists, and drug development professionals, the recommended pathway is the direct, single-step chlorination of 2-aminonaphthalene . This method is superior in every practical aspect: it is higher yielding, more cost-effective, easier to perform and purify, and presents a more favorable safety and environmental profile. The choice of this pathway is a clear example of how a deep understanding of reaction mechanisms and substrate reactivity can lead to a more elegant and efficient synthetic design.

References

A comprehensive list of sources is provided for verification and further reading.

-

PubChem. 1-Chloronaphthalen-2-ylamine. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Aminonaphthalene. [Link]

-

Wikipedia. Sandmeyer reaction. Wikimedia Foundation. [Link]

-

Chemiz. Sandmeyer Reaction. YouTube. [Link]

-

Afrin, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Nadaraj, V., & Selvi, S. T. (2011). Synthesis and Characterization of Naphtho Fused[1][11]Naphthyridine Derivatives. Asian Journal of Research in Chemistry. [Link]

-

Chem, A., et al. (2017). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

-

NRO Chemistry. Sandmeyer Reaction. YouTube. [Link]

-

Di Furia, F., & Modena, G. (1986). A Kinetic Study of the Diazotization of Substituted 1-Naphthylamines. Semantic Scholar. [Link]

- Google Patents.

-

Master Organic Chemistry. Diazonium Salts From Amines, And Reactions Of Diazonium Salts. [Link]

-

Wikipedia. 1-Naphthylamine. Wikimedia Foundation. [Link]

-

Nature. Deaminative chlorination of aminoheterocycles. [Link]

- Google Patents.

-

ResearchGate. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. [Link]

-

NJ.gov. HAZARD SUMMARY: 1-NAPHTHYLAMINE. New Jersey Department of Health. [Link]

-

ResearchGate. Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. [Link]

-

PubChem. 1-Naphthalenamine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

-

ResearchGate. Accurate Experimental Structure of 1‐Chloronaphthalene. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]

-

ILO and WHO. ICSC 0518 - 1-NAPHTHYLAMINE. [Link]

-

Der Pharma Chemica. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Chloronaphthalen-2-amine: An In-depth Technical Guide

Introduction

1-Chloronaphthalen-2-amine is a substituted naphthalene derivative with potential applications in chemical synthesis, materials science, and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This guide provides a comprehensive overview of the spectroscopic data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also insights into the principles of data acquisition and interpretation. In instances where complete experimental data is not publicly available, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds, thereby providing a robust framework for the characterization of this molecule.

Molecular Structure and Isomerism

This compound, with the molecular formula C₁₀H₈ClN, possesses a naphthalene core substituted with a chlorine atom at the C1 position and an amine group at the C2 position.[1] The relative positions of these substituents give rise to its specific physicochemical and spectroscopic properties.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Chloronaphthalen-2-amine

Introduction: Understanding the Core Characteristics of 1-Chloronaphthalen-2-amine

This compound (C₁₀H₈ClN) is a substituted naphthalenamine derivative with a molecular weight of 177.63 g/mol .[1] Its structure, featuring a naphthalene core with both a chloro and an amino substituent, imparts a unique combination of chemical properties that are of significant interest in various research and development sectors, particularly in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.[2] The strategic placement of the chloro and amino groups on the naphthalene ring influences its reactivity, solubility, and stability, making a thorough understanding of these parameters crucial for its effective application and for the development of robust formulations.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively handle and characterize this compound. In the absence of extensive publicly available data specific to this compound, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to provide reliable, field-proven insights.

Solubility Profile: A Predictive and Practical Approach

The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical determinant of its bioavailability, formulation feasibility, and synthetic route optimization. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a predictive assessment can be made based on its structural features and the general solubility trends of aromatic amines and halogenated aromatic compounds.

Physicochemical Drivers of Solubility:

The solubility of this compound is governed by the interplay of its hydrophobic naphthalene core and the polar amino group. The large, non-polar naphthalene ring system generally confers low aqueous solubility. However, the primary amine group is capable of forming hydrogen bonds with protic solvents, which can enhance solubility in such media. The presence of the chlorine atom, being electronegative, can slightly increase the molecule's polarity but also contributes to its hydrophobicity.

Expected Solubility in Common Laboratory Solvents:

Based on these structural considerations, a qualitative and estimated solubility profile is presented in Table 1. It is imperative for researchers to experimentally verify these predictions for their specific applications.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group can hydrogen bond, but the large hydrophobic naphthalene core limits solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the bulky naphthalene ring. |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Moderate to High in DCM, Low in Hexane | The aromatic nature of toluene and the polarity of DCM would allow for favorable interactions with the naphthalene ring and the chloro-substituent. Solubility in aliphatic hydrocarbons like hexane is expected to be poor. |

Disclaimer: The solubility data presented in Table 1 is predictive and based on the general behavior of structurally similar compounds. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

A robust and straightforward method for experimentally determining the solubility of this compound is the isothermal equilibrium shake-flask method.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-saturated syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Caption: Experimental workflow for solubility determination.

Chemical Stability: Unveiling Degradation Pathways

The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the safety of its final product. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5][6] For this compound, the primary sites of chemical instability are the amino group and the aromatic naphthalene ring.

Potential Degradation Pathways:

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various polymeric impurities. The presence of trace metals can catalyze these oxidative processes.

-

Hydrolysis: While the C-N bond in aromatic amines is generally stable, hydrolysis can occur under extreme pH and temperature conditions, potentially leading to the formation of 1-chloro-2-naphthol.

-

Photodegradation: Aromatic amines and halogenated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[7][8] This can lead to dehalogenation, oxidation, or polymerization reactions.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various byproducts through complex reaction pathways.[9][10][11]

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.

-

Photolytic Degradation: Expose the sample solution and solid material to a light source that provides both UV and visible output (e.g., in a photostability chamber) for a specified duration. A control sample should be kept in the dark.

-

Thermal Degradation: Expose the solid material and a solution of the compound to dry heat at an elevated temperature (e.g., 80-100 °C) for a defined period.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting impurities.

-

Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

-

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method Development

A crucial component of both solubility and stability studies is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for separating the non-polar this compound from potentially more polar degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5) and an organic modifier (e.g., acetonitrile and/or methanol) is recommended to achieve good separation.

-

Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can be used for peak purity analysis. A wavelength of approximately 230 nm is likely to provide good sensitivity for this compound and its potential chromophoric degradation products.[12]

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined herein, derived from extensive experience with structurally related molecules, offer a robust starting point for researchers.

Key Recommendations for Researchers:

-

Experimental Verification: Always perform experimental validation of the predicted solubility and stability profiles under your specific laboratory conditions.

-

Stability-Indicating Method: Develop and validate a robust stability-indicating analytical method as the foundation for all solubility and stability studies.

-

Comprehensive Characterization: When degradation is observed, utilize techniques such as LC-MS to identify the structure of the degradation products. This information is critical for understanding the degradation pathways and for ensuring the safety of any final product.

-

Proper Storage: Based on stability data, establish appropriate storage conditions for this compound to minimize degradation. It is generally advisable to store the compound in a cool, dark, and dry place, protected from light and air.[13]

By following the guidance provided in this document, researchers, scientists, and drug development professionals can confidently approach the characterization of this compound, ensuring the quality and reliability of their research and development efforts.

References

- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Klick, S., et al. (2005). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 29(5), 68-80.

- Reynolds, D. W., et al. (2002). Forced Degradation of a Drug Substance: A PhRMA Perspective. Pharmaceutical Technology, 26(2), 48-56.

- Rani, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(1).

-

MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]

-

PubChem. 1-Chloro-naphthalen-2-ylamine. [Link]

-

SEP Analytical Labs. Stability-Indicating Assay. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

-

National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

IJCRT. Stability Indicating Assay Method. [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Organic Syntheses. Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor. [Link]

-

PubChem. 2-Naphthylamine. [Link]

-

National Center for Biotechnology Information. Studies on photodegradation process of psychotropic drugs: a review. [Link]

-

University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

-

IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

-

Wikipedia. 1-Chloronaphthalene. [Link]

-

ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]

-

PubMed. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. [Link]

-

The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

-

PubMed Central. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. [Link]

-

ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]

-

PubMed. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. [Link]

Sources

- 1. 1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. scispace.com [scispace.com]

- 4. pharmtech.com [pharmtech.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. researchgate.net [researchgate.net]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Chloronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

In the fast-paced world of research and development, the pursuit of novel therapeutics and chemical entities often involves working with compounds of unknown or poorly characterized toxicological profiles. 1-Chloronaphthalen-2-amine, a halogenated aromatic amine, falls into this category. While its full toxicological picture is yet to be completed, its structural alerts—an aromatic amine and a chlorinated naphthalene backbone—necessitate a highly cautious and proactive approach to safety. This guide is designed to provide senior application scientists, researchers, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound, drawing upon established principles for managing carcinogenic and highly toxic substances.

Section 1: Hazard Identification and Risk Assessment

At the core of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. For this compound, this requires an examination of its known classifications and the hazards posed by structurally related compounds.

GHS Classification and Physicochemical Properties

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

This classification mandates the use of specific precautionary measures to prevent ingestion and eye contact. The signal word for this compound is "Danger" [1].

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | PubChem[1] |

| Molecular Weight | 177.63 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | 178 °C | Biosynth[2] |

| Solubility | Soluble in water | Biosynth[2] |

The "Guilt by Association" Principle: Learning from Analogs

Due to the limited specific toxicological data for this compound, a conservative approach dictates that we consider the known hazards of related compounds, such as 1-naphthylamine and 2-naphthylamine. Both are recognized as occupational carcinogens, with 2-naphthylamine being a known human bladder carcinogen[3][4]. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recommend that exposure to occupational carcinogens be limited to the lowest feasible concentration[3][5]. Therefore, it is prudent to handle this compound as a suspected carcinogen .

Aromatic amines as a class are known for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[6]. They are also readily absorbed through the skin[7].

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Strategy

To mitigate the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures to minimize exposure.

Figure 1: The Hierarchy of Controls for risk mitigation.

Elimination and Substitution

The most effective control is to eliminate the use of the hazardous substance altogether. If the specific properties of this compound are not critical to the experimental outcome, consider substituting it with a less hazardous alternative.

Engineering Controls: Your First Line of Defense

When substitution is not feasible, engineering controls are paramount. All work with this compound, especially handling of the solid material, must be conducted in a designated area within a properly functioning chemical fume hood to prevent inhalation of dust or vapors[8][9]. For procedures that may generate aerosols, such as weighing or preparing solutions, additional containment like a glove box may be necessary[10].

Administrative Controls: Safe Work Practices

Administrative controls are the established procedures and policies that minimize exposure. For this compound, these include:

-

Designated Work Areas: All work with this compound should be restricted to a clearly marked and designated area to prevent cross-contamination[8].

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and strictly followed. This SOP should be readily accessible to all personnel working with the compound.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of the SOP, and emergency procedures before beginning any work.

-

Hygiene: Strict personal hygiene practices are crucial. Do not eat, drink, smoke, or apply cosmetics in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn[11].

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls. The minimum required PPE for handling this compound includes:

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and the risk of serious eye damage (H318)[1]. |

| Hand Protection | Double-gloving with compatible gloves (e.g., nitrile) | Aromatic amines can be absorbed through the skin. Double-gloving provides an extra layer of protection. |

| Body Protection | A fully fastened laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for certain procedures, such as cleaning up spills of the solid material. Use should be in accordance with a respiratory protection program. | To prevent inhalation of dust or aerosols, especially in situations where engineering controls may not be sufficient. |

Section 3: Step-by-Step Protocols for Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound in a research setting. These should be adapted to the specific requirements of your laboratory and experimental procedures.

Weighing and Solution Preparation

-

Preparation: Don all required PPE. Designate a work area within a chemical fume hood. Cover the work surface with disposable plastic-backed absorbent paper.

-

Weighing: Use the "weighing by difference" method to minimize the generation of dust. Tare a sealed container (e.g., a vial with a screw cap). In the fume hood, carefully transfer the approximate amount of this compound to the tared container and seal it.

-

Dissolving: In the fume hood, add the solvent to the sealed container. If sonication is required, ensure the container is properly sealed to prevent aerosolization.

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[12]. The container should be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings. It is recommended to store it in a secondary container to contain any potential leaks or spills.

Section 4: Emergency Preparedness and Response

A well-defined emergency response plan is critical to mitigating the consequences of an accidental exposure or spill.

Exposure Response

Figure 2: Emergency response workflow for personal exposure.

In the event of any exposure, immediate action is crucial[13][14]:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower[13].

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[13].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Spill Response

-

Minor Spill (Solid):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled container for hazardous waste.

-

Decontaminate the area with a suitable cleaning agent and then rinse with water[15].

-

-

Minor Spill (Liquid):

-

Alert others in the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled container for hazardous waste.

-

Decontaminate the area with a suitable cleaning agent and then rinse with water[15].

-

-

Major Spill:

-

Evacuate the immediate area.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Section 5: Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste. Given its chemical structure, it falls under the category of chlorinated organic compounds.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers.

-

EPA Waste Codes: Depending on the specific waste stream, it may fall under EPA hazardous waste codes for chlorinated hydrocarbons or other toxic organic wastes. Consult your institution's environmental health and safety department for the appropriate waste codes and disposal procedures[16][17][18].

-

Disposal Method: The primary method for the disposal of chlorinated organic residues is high-temperature incineration[19]. Never dispose of this compound down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of potentially hazardous compounds like this compound is not merely a matter of following protocols; it is about fostering a deeply ingrained culture of safety within the research environment. By understanding the potential risks, implementing a robust hierarchy of controls, and being prepared for emergencies, we can continue our vital work in drug discovery and development while ensuring the well-being of ourselves and our colleagues. This guide serves as a foundational resource, but it is the responsibility of every scientist to remain vigilant, informed, and committed to the principles of safe laboratory practice.

References

- PubChem. (n.d.). 1-Chloro-naphthalen-2-ylamine. National Center for Biotechnology Information.

- University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.

- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 1-Naphthylamine.

- SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.

- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-Naphthylamine.

- The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library.

- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.

- Texas A&M University Department of Chemistry. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens.

- University of Toronto, Temerty Faculty of Medicine. (n.d.). Safe Handling of Hazardous Agents and Carcinogens.

- Stanford University Environmental Health & Safety. (n.d.). 24-002a - General Use SOP - Carcinogens.

- Occupational Safety and Health Administration. (n.d.). α-NAPHTHYLAMINE.

- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 1-Napthylamine.

- MLive Media Group. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.

- Occupational Safety and Health Administration. (n.d.). β-NAPHTHYLAMINE.

- Regulations.gov. (2021, November 29). Permissible Exposure Limits – OSHA Annotated Table Z-1.

- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.

- Area of Sustainability. (n.d.). Aromatic Amine Limits.

- Santa Cruz Biotechnology. (n.d.). 2-Naphthylamine Safety Data Sheet.

- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- Corteva Agriscience. (2015, August 28). SAFETY DATA SHEET.

- International Agency for Research on Cancer. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications.

- C.P.A. chem. (2018, October 24). Safety data sheet.

- U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-59-8).

- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.

- U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - beta-Naphthylamine.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.

- Aromatic amines sources, environmental impact and remediation. (n.d.). In ResearchGate.

- Alfred University. (n.d.). EPA Hazardous Waste Codes.

- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

- Biosynth. (n.d.). 3-Chloronaphthalen-2-amine.

- University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

- University of Pennsylvania EHRS. (2024, April 12). SOP: Carcinogens.

- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.

- American Conference of Governmental Industrial Hygienists. (n.d.). AMMONIA.

- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information.

- GESTIS Substance Database. (n.d.). 1-Chloronaphthalene.

- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.

- European Chemicals Agency. (2023, June 9). Substance Information.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

- European Chemicals Agency. (n.d.). ECHA CHEM.

- European Chemicals Agency. (2016, December 14). Registration Dossier.

Sources

- 1. galenenterprise.net [galenenterprise.net]

- 2. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 3. nj.gov [nj.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]

- 10. jefferson.edu [jefferson.edu]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. Ammonia - Wikipedia [en.wikipedia.org]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. skcltd.com [skcltd.com]

- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 17. wku.edu [wku.edu]

- 18. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 19. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Navigating the Hazard Landscape of 1-Chloronaphthalen-2-amine: A Technical Guide to GHS Classification and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloronaphthalen-2-amine, a chlorinated aromatic amine, represents a class of compounds pivotal in synthetic chemistry, serving as a versatile intermediate in the creation of dyes, pharmaceuticals, and other complex organic molecules. However, its structural motifs—a naphthalene core, a primary amine group, and a halogen substituent—also portend a significant toxicological profile. A comprehensive understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is not merely a regulatory formality but a cornerstone of laboratory safety and responsible research. This guide provides an in-depth analysis of the GHS hazard statements for this compound, offering insights into the underlying toxicology and presenting a framework for its safe handling and risk mitigation in a professional research and development setting.

GHS Hazard Profile of this compound

The GHS provides a standardized language for communicating the hazardous properties of chemical substances. For this compound, the following hazard classifications are of primary concern.

Acute Toxicity and Severe Eye Damage

Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is consistently classified with the following GHS hazard statements[1]:

-

H302: Harmful if swallowed. This classification falls under Acute Toxicity (Oral), Category 4. The harm from ingestion is a significant concern, necessitating stringent controls to prevent accidental oral exposure.

-

H318: Causes serious eye damage. This corresponds to Eye Damage/Irritation, Category 1, indicating that contact with the eyes can lead to irreversible damage.

The presence of the primary amine and the chlorinated naphthalene ring likely contributes to its irritant and corrosive properties.

Potential for Additional Hazards

While the above are the most consistently reported hazards, the broader family of chlorinated naphthalenes and aromatic amines often exhibit a wider range of toxicological effects. For instance, the closely related compound 1-Chloronaphthalene is also classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and is very toxic to aquatic life with long-lasting effects (H410)[2]. Furthermore, other naphthylamine derivatives are suspected or known carcinogens[3][4][5]. Given these precedents, a cautious and comprehensive approach to the handling of this compound is warranted, assuming the potential for these additional hazards until more specific data becomes available.

Summary of GHS Hazard Statements

| Hazard Statement | Hazard Class | Category | Signal Word | Pictogram |

| H302 | Acute Toxicity (Oral) | 4 | Warning | Corrosion, Irritant |

| H318 | Serious Eye Damage/Eye Irritation | 1 | Danger |

Note: This table represents the core, officially aggregated GHS classifications. Researchers should consider the potential for other hazards common to this chemical class.

The "Why" Behind the Hazard: Toxicological Insights

The hazardous nature of this compound can be attributed to its chemical structure and reactivity. Aromatic amines are known to undergo metabolic activation in the body, potentially forming reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutagenic and carcinogenic effects. The presence of a chlorine atom on the naphthalene ring can further influence its metabolic fate and toxicity profile.

The severe eye damage potential (H318) is likely due to the basicity of the amine group, which can cause chemical burns upon contact with the delicate tissues of the eye. Its oral toxicity (H302) suggests that absorption from the gastrointestinal tract can lead to systemic effects.

Experimental Protocol: A Self-Validating Risk Assessment Workflow

To ensure the safe handling of this compound, a robust and self-validating risk assessment workflow must be implemented. This protocol is designed to be a closed-loop system where each step validates the effectiveness of the preceding one.

Step 1: Information Gathering and Hazard Identification

-

Review the Safety Data Sheet (SDS): Obtain and thoroughly review the most current SDS for this compound. Pay close attention to Section 2 (Hazards Identification) and Section 8 (Exposure Controls/Personal Protection).

-

Consult Toxicological Databases: Cross-reference the SDS with information from reputable toxicological databases (e.g., PubChem, ECHA C&L Inventory) to gather a comprehensive understanding of the known and potential hazards[1].

-

Consider Analogues: Research the hazard profiles of structurally similar compounds, such as other chlorinated naphthalenes and aromatic amines, to anticipate potential unlisted hazards[2][3][4][5][6][7].

Step 2: Engineering and Administrative Controls

-

Work in a Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.

-

Designate a Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

-

Develop a Standard Operating Procedure (SOP): Create a detailed SOP for all procedures involving this compound, including handling, storage, and waste disposal.

Step 3: Personal Protective Equipment (PPE) Selection and Use

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes, which could cause serious eye damage[1].

-

Gloves: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.

-

Lab Coat: A lab coat should be worn to protect street clothes and skin from contamination.

Step 4: Safe Handling and Emergency Procedures

-

Avoid Creating Dust: Handle the solid material carefully to avoid generating dust.

-

Spill Response: Have a spill kit readily available that is appropriate for solid chemical spills. The spill response procedure should be outlined in the SOP.

-

First Aid: Ensure that all personnel are aware of the appropriate first aid measures for ingestion, eye contact, and skin contact as detailed in the SDS.

Step 5: Waste Disposal

-

Segregate Waste: All waste contaminated with this compound must be collected in a designated, labeled, and sealed container.

-

Follow Institutional Guidelines: Dispose of the chemical waste in accordance with all local, state, and federal regulations.

Step 6: Review and Refine

-

Regularly Review the SOP: Periodically review and update the SOP to reflect any new information or changes in procedures.

-

Post-Experiment Debrief: After completing work with the compound, conduct a brief review to identify any potential safety improvements.

Risk Assessment Workflow Diagram

Caption: A self-validating risk assessment workflow for handling this compound.

Conclusion

This compound is a valuable chemical intermediate, but its inherent hazards, particularly its acute oral toxicity and potential for causing serious eye damage, demand a high level of respect and caution. By adhering to the principles of GHS, implementing a robust, self-validating risk assessment workflow, and maintaining a culture of safety, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. A thorough understanding of not only the identified hazards but also the potential for uncharacterized risks based on its chemical class is paramount for any professional handling this substance.

References

-

PubChem. 1-Chloro-naphthalen-2-ylamine. [Link]

-

Stonhard. GHS SDS. [Link]

-

MSDS Europe. Hazard statements. [Link]

-

PubChem. 1-Chloronaphthalene. [Link]

-

Carl ROTH. Safety Data Sheet for 1-Naphthylamine. [Link]

-

Penta chemicals. Safety Data Sheet for 1-Naphthylamine. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

PubChem. 8-Chloronaphthalen-1-amine. [Link]

-